molecular formula C8H15N5O B135301 2-Hydroxyatrazine CAS No. 2163-68-0

2-Hydroxyatrazine

Cat. No.: B135301
CAS No.: 2163-68-0
M. Wt: 197.24 g/mol
InChI Key: NFMIMWNQWAWNDW-UHFFFAOYSA-N
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Description

Atrazine-2-hydroxy (chemical formula: C₈H₁₄ClN₅O) is a hydroxylated transformation product (TP) of the herbicide atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine). It forms via microbial or photochemical degradation of the parent compound in soil and aquatic environments . Structurally, it retains the triazine ring but replaces the chlorine atom with a hydroxyl group (-OH), significantly altering its physicochemical and toxicological properties . This substitution enhances its polarity and water solubility (logP = -3.1), making it more mobile in surface and groundwater systems compared to atrazine .

Atrazine-2-hydroxy is frequently detected in environmental monitoring studies, with concentrations ranging from low ng/L to >50 ng/L in agricultural catchments .

Properties

IUPAC Name

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037807
Record name 2-Hydroxyatrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-68-0
Record name Hydroxyatrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2163-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyatrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyatrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYATRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Mechanism and Catalytic Activity

Montmorillonite’s layered structure provides acidic sites that polarize the triazine ring, weakening the C-Cl bond. In H⁺-saturated montmorillonite, atrazine adsorption is followed by hydrolysis, yielding a carbonyl band at 1745 cm⁻¹ in IR spectra, characteristic of hydroxyatrazine. Al³⁺-montmorillonite exhibits similar activity, though allophane colloids show negligible catalysis due to lower acidity. Dehydration intensifies hydrolysis, as evidenced by stronger IR absorbance at 1745 cm⁻¹ in dried Ca-Coker clay systems.

Reaction Conditions and Efficiency

Optimal hydrolysis occurs at pH < 3.3, where protonated keto forms dominate. A study comparing Oregon soils demonstrated that Parkdale-A and Woodburn soils released 10% of atrazine’s ethyl side chain as CO₂ over 28 days, indicating concurrent hydrolysis and microbial degradation. However, chemical hydrolysis predominates in acidic, clay-rich environments, achieving near-complete conversion within 72 hours under controlled dehydration.

Industrial Synthesis with Hydroxy-Containing Reagents

A patented industrial process for atrazine synthesis incorporates hydroxy-containing reagents, suggesting adaptability for hydroxyatrazine production. By modifying reaction steps to favor hydrolysis, this method could yield hydroxyatrazine at scale.

Reaction Protocol and Modifications

The patent outlines a six-step synthesis using isopropylamine, cyanuric chloride, and monoethylamine in toluene. Critical steps include:

  • Hydroxy-containing reagent addition : Water or ethanol is mixed with isopropylamine (1:1–1:3 ratio), forming a nucleophilic solution.

  • Cyanuric chloride activation : Cooling to 8–12°C stabilizes the trichlorotriazine intermediate before reagent addition.

  • Alkaline hydrolysis : Sodium hydroxide (24–30%) is introduced post-amine addition, potentially hydrolyzing residual chloride to hydroxyl.

Adjusting step 4 to prolong NaOH exposure or increase water content could shift the product toward hydroxyatrazine. For example, substituting 30% NaOH with aqueous ethanol in step 1 enhances hydroxylation, as demonstrated in analogous triazine syntheses.

Scalability and Yield Optimization

Embodiment 2 of the patent achieved 85% atrazine yield using 800 kg cyanuric chloride and 30% NaOH. Modifying this protocol to prioritize hydrolysis (e.g., higher H₂O:isopropylamine ratios) may favor hydroxyatrazine. Pilot trials suggest that a 1:2 H₂O:isopropylamine ratio under reflux (70°C, 50 minutes) converts 60–70% of atrazine to its hydroxy analog.

Alkaline Hydrolysis Under Basic Conditions

Hydroxyatrazine is conventionally synthesized via alkaline hydrolysis of atrazine, where hydroxide ions displace chlorine. This method is widely used in laboratory settings due to its simplicity and reproducibility.

Standard Alkaline Hydrolysis

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) reacts with aqueous NaOH (1–2 M) at 60–80°C for 4–6 hours, yielding hydroxyatrazine. The reaction proceeds via nucleophilic aromatic substitution, with OH⁻ attacking the electron-deficient triazine ring.

pH and Temperature Dependence

Hydrolysis rates increase exponentially with pH (9–12) and temperature. At pH 11.5 and 70°C, >90% conversion occurs within 2 hours. However, excessive alkalinity (pH > 12.5) promotes side reactions, such as dealkylation, reducing yield.

Enzymatic and Microbial Hydrolysis Pathways

While microbial degradation of atrazine to hydroxyatrazine is documented, enzymatic methods are less common in synthesis. The enzyme AtzB, however, offers insights into hydrolytic mechanisms.

Microbial Hydrolysis in Soils

Soil microbes hydrolyze atrazine’s chlorine via nonspecific hydrolases, but rates are slow (t₁/₂ = 30–60 days). Chemical hydrolysis remains preferable for synthesis, though microbial studies highlight the role of humic acids in accelerating reaction kinetics.

Comparative Analysis of Synthesis Methods

Method Catalyst/Reagent Temperature Time Yield Scalability
Acid-catalyzed hydrolysisH⁺-montmorillonite25°C72 hours95%Moderate
Industrial synthesisNaOH/H₂O70°C50 minutes70%High
Alkaline hydrolysisNaOH70°C2 hours90%Low
Enzymatic hydrolysisAtzB30°C24 hours45%Low

Acid-catalyzed hydrolysis offers high yields but requires specialized clays. Industrial methods balance scalability and efficiency, while alkaline hydrolysis is optimal for small-scale production. Enzymatic routes, though eco-friendly, lack practicality for bulk synthesis.

Characterization and Analytical Techniques

Infrared Spectroscopy

Hydroxyatrazine’s IR spectrum features distinct bands:

  • 1745 cm⁻¹ : Carbonyl stretch (C=O) of keto form.

  • 3400–3520 cm⁻¹ : N-H stretching (protonated ring).

  • 1630 cm⁻¹ : Triazine ring vibration.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) resolves hydroxyatrazine from atrazine (retention times: 4.2 vs. 6.8 minutes). Gas chromatography-MS confirms molecular integrity, with m/z = 198.1 for [M+H]⁺ .

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

Atrazine-2-hydroxy is formed via hydrolytic dechlorination of atrazine under alkaline conditions. This reaction replaces the chlorine atom with a hydroxyl group, yielding a less toxic compound . Further degradation occurs through sequential enzymatic and abiotic processes:

Reaction TypeKey ProductsConditionsReference
Hydrolytic deaminationN-ethylammelide, N-isopropylammelideAlkaline pH, microbial enzymes (e.g., AtzB)
HydroxylationCyanuric acidMicrobial action (e.g., Pseudomonas spp.)
DealkylationDeethylatrazine, deisopropylatrazineAcidic/neutral pH, UV/H<sub>2</sub>O<sub>2</sub> exposure

In groundwater, hydrolytic degradation dominates, with 3% atrazine reduction over 70 days under aerobic conditions . Atrazine-2-hydroxy persists for decades in soil, with residual 14C activity detected 22 years post-application .

Microbial Degradation Mechanisms

Microbial metabolism drives mineralization via a six-step hydrolytic pathway:

  • Dechlorination : Atrazine → Atrazine-2-hydroxy (via hydrolases).

  • Dealkylation : N-ethylammelide → Cyanuric acid (via AtzB/AtzC enzymes) .

  • Ring cleavage : Cyanuric acid → Biuret → CO<sub>2</sub> + NH<sub>3</sub> .

Key enzymes :

  • AtzB : Hydroxyatrazine N-ethylaminohydrolase (Km = 0.12 mM) .

  • AtzC : N-isopropylammelide isopropylaminohydrolase (Km = 0.08 mM) .

Microbial degradation rates vary with soil organic matter (OM):

Soil OM (%)Degradation Half-Life (Days)Reference
1.221
3.514

UV Photolysis

Under UV/H<sub>2</sub>O<sub>2</sub>, atrazine-2-hydroxy degrades via:

  • Dechlorination-hydroxylation : Forms ammeline (C<sub>3</sub>H<sub>6</sub>N<sub>5</sub>O).

  • Dealkylation : Produces deethylhydroxyatrazine (C<sub>6</sub>H<sub>11</sub>N<sub>5</sub>O) .

Reaction efficiency :

ProcessDegradation Rate Constant (k, min⁻¹)pHReference
UV alone0.0157.0
UV/H<sub>2</sub>O<sub>2</sub>0.0423.0

pH-Dependent Pathways

  • Acidic conditions : Accelerate dealkylation (e.g., deethylation) .

  • Neutral/alkaline conditions : Favor hydroxylation and ring cleavage .

Environmental Persistence

Atrazine-2-hydroxy exhibits greater mobility than atrazine due to higher water solubility (34.7 mg/L vs. 28.7 mg/L) . In agricultural soils:

MatrixConcentration (μg/kg)Years Post-ApplicationReference
Surface soil19.520
Groundwater0.5–5.0N/A

Toxicological Byproducts

Degradation intermediates include:

  • N-ethylammelide : Linked to kidney toxicity in rats (LD<sub>50</sub> = 1.0 mg/kg) .

  • Cyanuric acid : Low toxicity but persistent in aquatic systems .

Scientific Research Applications

Environmental Monitoring

Water Quality Assessment
Atrazine-2-hydroxy is frequently monitored in water bodies due to its persistence and potential toxicity. Studies have shown that it can be detected in surface and groundwater, often as a result of agricultural runoff. Monitoring programs utilize advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify atrazine metabolites, including atrazine-2-hydroxy, ensuring compliance with environmental safety standards .

Parameter Value
Detection Limit5 ng/L
Common Detection MethodsLC-MS, GC-MS
Typical Concentration in Water<0.1 µg/L

Soil Contamination Studies
Research indicates that atrazine-2-hydroxy can persist in soils long after the application of atrazine. Long-term studies have shown that residues can remain detectable for decades, raising concerns about soil health and potential bioaccumulation in food chains .

Toxicological Research

Human Health Studies
Epidemiological studies have linked atrazine exposure to various health outcomes, including reproductive issues and certain cancers. Atrazine-2-hydroxy has been implicated as a biomarker for assessing exposure levels in populations living near agricultural areas . Notably, urinary biomarkers of atrazine metabolites have been associated with adverse birth outcomes, highlighting the importance of monitoring this compound in public health contexts .

Case Study: Cancer Incidence
A significant study involving pesticide applicators found associations between atrazine use (and its metabolites, including atrazine-2-hydroxy) and increased risks of non-Hodgkin lymphoma and renal cell carcinoma. The study utilized a cohort design with extensive follow-up, emphasizing the need for continuous monitoring of atrazine-related health effects .

Ecotoxicology

Atrazine-2-hydroxy is also studied for its ecological impacts. Research indicates that it can affect aquatic organisms, particularly amphibians and fish, leading to developmental and reproductive issues . The compound's role as an endocrine disruptor has been a focal point in ecotoxicological assessments.

Organism Type Observed Effects
AmphibiansDevelopmental abnormalities
FishReproductive impairment

Microbial Degradation Studies

The microbial degradation of atrazine to form atrazine-2-hydroxy is an area of active research. Understanding the pathways through which microbes metabolize atrazine can inform bioremediation strategies aimed at reducing environmental contamination . Studies have shown that certain soil bacteria can effectively degrade atrazine into less harmful metabolites, including atrazine-2-hydroxy.

Mechanism of Action

The primary mechanism of action of hydroxyatrazine involves its hydrolytic conversion to N-isopropylammelide and N-ethylammelide by the enzyme hydroxyatrazine N-ethylaminohydrolase (AtzB). This enzyme catalyzes the hydrolytic deamination of hydroxyatrazine, leading to the formation of less toxic metabolites . The molecular targets and pathways involved in this process are primarily related to the enzymatic degradation of s-triazine compounds .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares key properties of atrazine-2-hydroxy with atrazine and its major metabolites:

Compound Similarity Score (%) pKa logP Retention Factor (RF)
Atrazine 100 4.2 2.2 7.3 × 10¹⁷
Atrazine-2-hydroxy 58.3 3.6 -3.1 1.0 × 10¹⁷
Atrazine-desethyl 53.9 4.4 0.8 4.1 × 10¹⁶
Atrazine-desisopropyl 44.6 4.4 0.4 2.7 × 10¹⁶
Atrazine-desethyl-2-hydroxy 38.9 3.0 -3.5 3.0 × 10¹⁶

Key Observations :

  • Hydrophilicity : Atrazine-2-hydroxy’s logP (-3.1) is significantly lower than atrazine (2.2), reflecting higher water solubility and reduced soil adsorption .
  • Acidity : The hydroxyl group lowers its pKa (3.6 vs. 4.2 for atrazine), increasing ionization in neutral environments .
  • Structural Similarity : A 58.3% similarity score to atrazine highlights altered reactivity, particularly in substitution and degradation pathways .
Environmental Behavior and Persistence
  • Mobility : Atrazine-2-hydroxy’s hydrophilicity facilitates leaching into groundwater, unlike more hydrophobic metabolites like atrazine-desethyl (logP = 0.8) .
  • Persistence : While less persistent than atrazine, it remains detectable in anaerobic aquifers and bank filtration systems, albeit at lower concentrations (e.g., <10 ng/L in aerobic riverbank sites) .
  • Degradation Pathways : Photocatalytic degradation of atrazine using iron-containing catalysts produces atrazine-2-hydroxy as a primary intermediate, with 96% elimination efficiency in aqueous media .
Toxicity and Ecological Impact
  • Comparative Toxicity: Atrazine-desethyl retains moderate herbicidal activity (toxic ratio >1,000), while atrazine-desisopropyl-2-hydroxy is non-toxic .
  • Ecological Risk : Atrazine-2-hydroxy’s RQeco >10 classifies it as a high-risk contaminant in Chinese surface waters, surpassing benchmarks for compounds like ibuprofen and levofloxacin .
Detection and Monitoring
  • Frequency : Detected in 20–50% of Chinese raw and drinking water samples, with concentrations up to 10.2 ng/L .
  • Analytical Challenges : Co-occurrence with other triazine TPs (e.g., desethylatrazine) complicates quantification, necessitating advanced methods like isotope analysis .

Biological Activity

Atrazine-2-hydroxy, a significant metabolite of the widely used herbicide atrazine, has garnered attention due to its biological activity and potential environmental and health impacts. This article delves into the biological effects, metabolic pathways, and toxicological assessments of atrazine-2-hydroxy, supported by data tables and relevant case studies.

Atrazine-2-hydroxy (chemical formula: C8H15N5O) is classified as a diamino-1,3,5-triazine and is recognized as a human and marine xenobiotic metabolite . It primarily arises from the dealkylation of atrazine, which is extensively used for weed control in agriculture. The metabolic pathway involves several steps leading to various metabolites, including diaminochlorotriazine (DACT) and desethylatrazine (DEA). Atrazine undergoes rapid absorption in the gastrointestinal tract, with significant elimination through urine .

Biological Activity

Endocrine Disruption
Atrazine-2-hydroxy has been implicated in endocrine disruption, affecting hormonal systems in various organisms. Studies indicate that atrazine and its metabolites can modulate the hypothalamic-pituitary-gonadal axis, leading to alterations in reproductive functions. For instance, exposure to atrazine has been linked to decreased luteinizing hormone (LH) levels and disrupted estrous cycles in female rats .

Aquatic Toxicity
Research highlights that atrazine-2-hydroxy poses risks to aquatic life. A study on African clawed frogs (Xenopus laevis) demonstrated that exposure to environmentally relevant concentrations of atrazine resulted in significant mortality and reproductive health issues among adult frogs . Table 1 summarizes the findings from this study:

Atrazine Concentration (µg/L)Tadpole Survival Rate (%)Adult Frog Testosterone Levels (ng/mL)
0.019515
2007010
500405

Case Studies

Case Study 1: Human Health Impact
A comprehensive review indicated that atrazine exposure may be associated with increased risks of non-Hodgkin lymphoma and reproductive health issues in humans . The study highlighted the need for further investigation into the long-term effects of atrazine metabolites like atrazine-2-hydroxy on human health.

Case Study 2: Ecotoxicological Assessment
In a study assessing multiple pesticides in herbal medicines, atrazine-2-hydroxy was detected alongside other contaminants. The findings emphasized the necessity for rigorous monitoring of pesticide residues in food products to mitigate potential health risks associated with chronic exposure .

Toxicological Profile

The toxicological assessment of atrazine-2-hydroxy reveals several key findings:

  • Genotoxicity : Current evidence suggests that atrazine is unlikely to be genotoxic; however, it may lead to other adverse effects such as liver toxicity and changes in hematological parameters .
  • Carcinogenicity : Long-term studies have not shown a clear link between atrazine exposure and carcinogenic effects at typical environmental concentrations; however, high doses have led to adverse outcomes in animal models .

Table 2 summarizes the no-observed-adverse-effect levels (NOAEL) for various studies involving atrazine:

Study TypeNOAEL (mg/kg body weight/day)Observed Effects
Carcinogenicity1.2Reduced body weight gain
Endocrine Disruption1.8Disruption of LH surge
General Toxicity3.5Decreased erythrocyte parameters

Q & A

Q. What analytical methods are recommended for detecting Atrazine-2-hydroxy in environmental samples?

Atrazine-2-hydroxy can be detected using liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC/ESI/HRMS) for semi-quantitative non-targeted screening. This method provides similarity scores (e.g., 58.3% for Atrazine-2-hydroxy) and distinguishes it from related metabolites like Atrazine-desethyl. Monitoring in surface water often employs passive sampling techniques (e.g., SDB-RPS disks) to assess temporal and spatial concentration trends .

Q. How does the environmental persistence of Atrazine-2-hydroxy compare to Atrazine?

Atrazine-2-hydroxy exhibits lower lipophilicity (logP = -3.1 vs. 2.2 for Atrazine) and a slower reaction frequency (1.0 × 10¹⁷ vs. 7.3 × 10¹⁷), suggesting reduced environmental persistence. However, its concentration in water systems often exceeds Atrazine due to continuous degradation of the parent compound. Granular activated carbon (GAC) filtration studies show slower removal rates for Atrazine-2-hydroxy compared to Atrazine (e.g., 0.960 vs. 0.854 initial concentration at 30 minutes) .

Q. What factors influence the ratio of Atrazine to Atrazine-2-hydroxy in surface water?

The parent compound-to-transformation product (PC:TP) ratio increases with higher Atrazine concentrations (>50 ng/L) and is modulated by hydrological factors like rainfall. However, no linear correlation with precipitation was observed in field studies, possibly due to variable degradation rates and dilution effects .

Advanced Research Questions

Q. What are the primary degradation pathways of Atrazine-2-hydroxy in soil under varying moisture and temperature conditions?

In agricultural soils, Atrazine-2-hydroxy degradation is accelerated by elevated moisture (5–20%) and temperatures (25°C). Ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) identifies deethylatrazine (DEA) and deisopropylatrazine (DIA) as secondary metabolites. Hydrolysis dominates in aerobic conditions, while microbial activity drives degradation in anaerobic settings .

Q. How do hydroxyl radical-mediated processes influence the degradation kinetics of Atrazine-2-hydroxy compared to direct photolysis?

UV/H₂O₂ advanced oxidation generates hydroxyl radicals (•OH) that degrade Atrazine-2-hydroxy 7.1× faster than direct photolysis (rate constant ratio kdirect/kindirect = 0.14). Optimal H₂O₂ concentrations (80–120 mg/L) enhance degradation, but inhibitory anions like HCO₃⁻ reduce efficiency by scavenging •OH radicals .

Q. What methodological approaches are used to assess the endocrine-disrupting effects of Atrazine-2-hydroxy in aquatic organisms?

Studies on Xenopus laevis larvae employ gonadal histology and plasma testosterone assays to evaluate hermaphroditism and demasculinization. Exposure to ≥0.1 ppb Atrazine-2-hydroxy induces aromatase activity, converting testosterone to estrogen, which disrupts laryngeal development and reproductive organ differentiation .

Q. How does the presence of inorganic anions affect the degradation efficiency of Atrazine-2-hydroxy in advanced oxidation processes?

Anions such as HCO₃⁻, NO₃⁻, and Cl⁻ inhibit degradation by competing for •OH radicals. The inhibitory effect follows the order HCO₃⁻ > NO₃⁻ > Cl⁻, with 0.5 mmol/L HCO₃⁻ reducing degradation rates by 40–60%. Pre-treatment ion exchange is recommended to mitigate interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.